5-Chloro-2-cyclopropylbenzaldehyde
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Overview
Description
5-Chloro-2-cyclopropylbenzaldehyde: is an organic compound with the molecular formula C10H9ClO and a molecular weight of 180.63 g/mol It is a substituted benzaldehyde, characterized by the presence of a chlorine atom at the 5-position and a cyclopropyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-cyclopropylbenzaldehyde can be achieved through various methods. One common approach involves the chlorination of 2-cyclopropylbenzaldehyde using appropriate chlorinating agents under controlled conditions . Another method includes the cross-coupling reactions where a cyclopropyl group is introduced to a chlorinated benzaldehyde precursor .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination reactions using efficient and cost-effective chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-cyclopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 5-chloro-2-cyclopropylbenzoic acid.
Reduction: Formation of 5-chloro-2-cyclopropylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-2-cyclopropylbenzaldehyde is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of substituted benzaldehydes on biological systems. It may also be used in the development of new bioactive molecules .
Medicine: Research has shown potential antitumor activity of derivatives of this compound. These derivatives are being explored for their efficacy in treating various types of cancer .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclopropylbenzaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes and signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
- 2-Chlorobenzaldehyde
- 4-Chlorobenzaldehyde
- 2-Cyclopropylbenzaldehyde
- 5-Bromo-2-cyclopropylbenzaldehyde
Comparison: 5-Chloro-2-cyclopropylbenzaldehyde is unique due to the presence of both a chlorine atom and a cyclopropyl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties compared to other similar compounds. For example, the presence of the cyclopropyl group can influence the reactivity and stability of the compound, making it suitable for specific applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H9ClO |
---|---|
Molecular Weight |
180.63 g/mol |
IUPAC Name |
5-chloro-2-cyclopropylbenzaldehyde |
InChI |
InChI=1S/C10H9ClO/c11-9-3-4-10(7-1-2-7)8(5-9)6-12/h3-7H,1-2H2 |
InChI Key |
GWUAVBIESPLGGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
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